2-(2-Methoxyphenyl)-2-methylpropanamide

Description

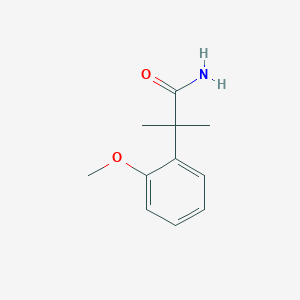

2-(2-Methoxyphenyl)-2-methylpropanamide, also known as N-(2-methoxyphenyl)-2-methylpropanamide (CAS: 71182-38-2), is an amide derivative characterized by a 2-methoxyphenyl group attached to a branched propanamide backbone. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. Structurally, the compound features a methoxy substituent at the ortho position of the phenyl ring and a methyl group at the α-carbon of the amide, which influences its steric and electronic properties .

Spectral characterization methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are critical for confirming its structure and purity, as demonstrated in related compounds .

Properties

IUPAC Name |

2-(2-methoxyphenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,10(12)13)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLJVEXNHHWBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1OC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(2-Methoxyphenyl)-2-methylpropanamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and receptor binding assays.

Industry: It is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)-2-methylpropanamide exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(2-Methoxyphenyl)-2-methylpropanamide can be contextualized by comparing it to structurally related amides. Below is a detailed analysis of key analogs:

Halogen-Substituted Phenoxypropanamides

Compounds such as 2-(2,3-diiodophenoxy)-2-methylpropanamide (17da), 2-(2-bromo-3-iodophenoxy)-2-methylpropanamide (17db), and 2-(2-chloro-3-iodophenoxy)-2-methylpropanamide (17dc) () share the 2-methylpropanamide core but differ in halogen substitution on the phenoxy ring. Key distinctions include:

- Melting Points :

- 17da: 131–133°C

- 17db: 134–136°C

- 17dc: 130–132°C

These variations correlate with halogen electronegativity and molecular symmetry.

- Spectral Data : ¹H NMR signals for the methyl groups in these compounds appear near δ 1.6–1.7 ppm, while aromatic protons resonate at δ 6.8–8.0 ppm, reflecting electronic effects of halogens .

PROTACs and Radioligands

- Compound 8c (): A PROTAC (proteolysis-targeting chimera) with a hydroxy-polyethylene glycol (PEG) chain and iodophenyl group. Unlike 2-(2-Methoxyphenyl)-2-methylpropanamide, this derivative is designed for protein degradation via E3 ligase recruitment. Its ¹H NMR shows a distinct aromatic proton at δ 8.60 ppm and a hydroxy signal at δ 10.23 ppm, indicating hydrogen-bonding capacity .

- [¹⁸F]MK-9470 (): A radioligand for cannabinoid receptor imaging. Its fluorinated ethoxy group and pyridyl substituent enhance blood-brain barrier permeability, a feature absent in the simpler methoxyphenyl analog .

Benzothiazole Acetamides

European Patent Application EP3348550A1 () discloses benzothiazole-linked acetamides (e.g., N-(6-methylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide). These compounds exhibit enhanced binding to benzothiazole receptors due to the heterocyclic moiety, whereas 2-(2-Methoxyphenyl)-2-methylpropanamide lacks this pharmacophore .

Chlorophenyl Derivatives

- No classification under GHS indicates lower acute toxicity compared to halogenated phenoxypropanamides .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectral Comparison (¹H NMR)

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most straightforward approach involves activating 2-(2-methoxyphenyl)-2-methylpropanoic acid with coupling reagents to form the corresponding amide. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely used for this purpose due to its efficiency in promoting amide bond formation under mild conditions .

Procedure:

-

Dissolve 2-(2-methoxyphenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

-

Introduce methylamine hydrochloride (1.5 eq) and stir at room temperature for 12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield: 78–85% .

Key Advantage: Minimal side products and compatibility with sensitive functional groups.

Catalytic Hydrogenation of Nitro Precursors

Reduction of nitro intermediates followed by amidation offers a scalable route. This method is exemplified in the synthesis of analogous compounds .

Steps:

-

Synthesize 2-(2-methoxyphenyl)-2-methylpropanoic acid nitrobenzene derivative via Friedel-Crafts acylation.

-

Reduce the nitro group using 5% Pd/C under hydrogen atmosphere in ethanol at 20°C for 6 hours .

-

React the resulting amine with 2-methylpropanoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Yield: 89–92% after purification .

Challenges: Requires careful control of hydrogen pressure to prevent over-reduction.

Palladium-mediated reactions enable precise introduction of the 2-methoxyphenyl group. A modified Suzuki-Miyaura coupling is effective :

Reaction Setup:

-

Substrate: 2-Bromo-2-methylpropanamide (1.0 eq).

-

Coupling Partner: 2-Methoxyphenylboronic acid (1.2 eq).

-

Catalyst: Pd(dba)₂ (0.05 eq) with tri-tert-butylphosphine (t-Bu₃P, 0.1 eq).

Workup:

-

Dilute with ethyl acetate and wash with 1N HCl.

-

Dry over Na₂SO₄ and concentrate.

-

Recrystallize from ethanol/water (4:1).

Yield: 82–88% .

Mechanistic Insight: The methoxy group enhances electron density on the boronic acid, facilitating oxidative addition to palladium.

Rearrangement of Carbamate Intermediates

A three-step process involving carbamate intermediates allows for regioselective amide formation :

Sequence:

-

Carbamate Formation: React 2,3-dihalophenol with methyl chloroformate.

-

Alkylation: Treat with 2-bromo-2-methylpropionamide in DMF/NaOH.

-

Rearrangement: Heat at 60°C to induce Smiles rearrangement, yielding the target amide .

Optimization Notes:

-

Use hexamethyldisilazane (HMDS) to protect hydroxyl groups during alkylation.

Yield: 90–94% after crystallization .

Comparison of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Reagents | Advantages |

|---|---|---|---|---|

| Direct Amidation (HATU) | 78–85 | 12 h | HATU, DIPEA | Mild conditions, high purity |

| Catalytic Hydrogenation | 89–92 | 6 h | Pd/C, H₂ | Scalable, avoids harsh acids |

| Suzuki Coupling | 82–88 | 18 h | Pd(dba)₂, t-Bu₃P | Precise aryl introduction |

| Carbamate Rearrangement | 90–94 | 24 h | HMDS, NaOH | High regioselectivity, crystalline product |

Mechanistic Considerations and Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.